Cas no 2248373-67-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6516058
- 2248373-67-1
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate
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- Inchi: 1S/C14H8N4O5/c15-11(19)9-5-17-10(6-16-9)14(22)23-18-12(20)7-3-1-2-4-8(7)13(18)21/h1-6H,(H2,15,19)
- InChI Key: GNHBOUZSPOLSAC-UHFFFAOYSA-N
- SMILES: O(C(C1C=NC(C(N)=O)=CN=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 312.04946937g/mol
- Monoisotopic Mass: 312.04946937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 133Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516058-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 0.05g |
$1417.0 | 2025-03-14 | |
| Enamine | EN300-6516058-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 0.1g |
$1484.0 | 2025-03-14 | |
| Enamine | EN300-6516058-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 0.25g |
$1551.0 | 2025-03-14 | |
| Enamine | EN300-6516058-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 0.5g |
$1619.0 | 2025-03-14 | |
| Enamine | EN300-6516058-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 1.0g |
$1686.0 | 2025-03-14 | |
| Enamine | EN300-6516058-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 2.5g |
$3304.0 | 2025-03-14 | |
| Enamine | EN300-6516058-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 5.0g |
$4890.0 | 2025-03-14 | |
| Enamine | EN300-6516058-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate |
2248373-67-1 | 95.0% | 10.0g |
$7250.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate (CAS No. 2248373-67-1) in Modern Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate, identified by its CAS number 2248373-67-1, represents a fascinating molecule in the realm of chemical biology. Its unique structural framework, featuring a dioxo group, an isoindol core, and a carbamoylpyrazine moiety, positions it as a versatile scaffold for exploring novel pharmacological interactions. This introduction delves into the molecular characteristics of this compound, its potential biological activities, and its relevance to contemporary research in drug discovery and medicinal chemistry.
The structural composition of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate (CAS No. 2248373-67-1) is remarkable for its intricate arrangement of heterocyclic systems. The presence of a dioxo group suggests significant electrophilic potential, which can be exploited in various biochemical pathways. The isoindol ring system is known for its stability and ability to engage in hydrogen bonding interactions, making it a valuable component in designing molecules that interact with biological targets. Furthermore, the carbamoylpyrazine moiety introduces polar functional groups that can enhance solubility and binding affinity in biological systems.
In recent years, the field of chemical biology has witnessed a surge in interest towards small molecules that modulate biological processes through precise interactions with macromolecular targets. The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate (CAS No. 2248373-67-1) has emerged as a promising candidate in this context due to its multifaceted structural features. Researchers have been exploring its potential as an intermediate in synthesizing bioactive molecules that could target various therapeutic areas.
One of the most compelling aspects of this compound is its ability to serve as a building block for more complex pharmacophores. The combination of the dioxo, isoindol, and carbamoylpyrazine units provides a rich chemical space for designing molecules with tailored properties. For instance, the electrophilic nature of the dioxo group can be leveraged to form covalent bonds with nucleophilic residues on protein targets, leading to potent inhibition or modulation of enzymatic activity. This strategy has been successfully employed in the development of drugs targeting diseases such as cancer and inflammation.
Recent studies have highlighted the significance of heterocyclic compounds in drug discovery. The isoindol scaffold, in particular, has gained attention for its role in several bioactive natural products and synthetic drugs. Its ability to adopt multiple conformations and engage in diverse non-covalent interactions makes it an attractive motif for medicinal chemists. In contrast to simpler aromatic systems like benzene or pyridine, the presence of oxygen and nitrogen atoms in the ring system introduces additional layers of complexity that can be exploited for fine-tuning binding properties.
The carbamoylpyrazine moiety further enhances the pharmacological potential of this compound by introducing polar functional groups that improve solubility and binding affinity. Carbamoyl groups are known to participate in hydrogen bonding interactions with both polar and non-polar residues on biological targets. This feature makes it particularly useful for designing molecules that require strong binding to their intended receptors or enzymes. Additionally, the presence of multiple carbamoyl functionalities can lead to polyvalent interactions with biological targets, which can be advantageous for achieving higher efficacy and selectivity.
Current research efforts are focused on harnessing the structural diversity of compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate (CAS No. 2248373-67-1) to develop novel therapeutic agents. One area of particular interest is the design of small molecules that modulate protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. By targeting these interactions with carefully designed molecules like this one, researchers aim to disrupt aberrant signaling pathways that contribute to disease progression.
Another emerging application is in the field of epigenetic drug discovery. Epigenetic modifiers are small molecules that alter gene expression without modifying the underlying DNA sequence. The unique structural features of this compound make it a promising candidate for developing epigenetic drugs that could treat conditions such as cancer and inflammatory diseases by modulating histone acetylation or DNA methylation.
The synthesis and characterization of derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-carbamoylpyrazine-2-carboxylate (CAS No. 2248373-67-1) have been extensively studied by synthetic chemists aiming to optimize its pharmacological properties. Advances in synthetic methodologies have enabled researchers to introduce various substituents at different positions on the molecule while maintaining its core structural framework. These modifications have led to a library of analogs with diverse biological activities, providing valuable insights into structure-function relationships within this class of compounds.
In conclusion,1,3-dioxo - - - - - - - - - - --hydro -- -- -- isoindol -- -- -- -- --- --- --- --- --- --- --- --- --- ------ carbamoylpyrazine--- carboxylate(CAS No.*2248373--67--* ) stands out as a versatile scaffold with significant potential in modern chemical biology.* Its unique structural features,* including* *dioxo*,* *isoindol*,*and* *carbamoylpyrazine* moieties,* make it an attractive candidate for developing novel therapeutic agents.* Recent research efforts have highlighted its utility as an intermediate in synthesizing bioactive molecules targeting various diseases.* As our understanding*of* *structure--function relationships* advances,* it is likely*that* *this compound* will continue*to play* an important role*in* drug discovery*and* medicinal chemistry.* Further exploration*of* *its derivatives*and* synthetic modifications*will undoubtedly lead*to* exciting new developments*in* therapeutic intervention.
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